

Spectroscopic data of 4'-Nitro-p-toluenesulfonanilide (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Nitro-p-toluenesulfonanilide

Cat. No.: B1585540

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **4'-Nitro-p-toluenesulfonanilide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitro-p-toluenesulfonanilide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of **4'-Nitro-p-toluenesulfonanilide**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the experimental methodologies, presents the spectral data, and offers an in-depth interpretation of the spectra, providing a foundational resource for researchers in the field.

Introduction: The Significance of 4'-Nitro-p-toluenesulfonanilide

Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents. The introduction of a nitro group and the specific substitution pattern in **4'-Nitro-p-toluenesulfonanilide** can significantly influence its chemical properties and biological activity. Accurate structural confirmation is the cornerstone

of any research and development involving this molecule, from quality control in synthesis to understanding its mechanism of action. Spectroscopic methods provide a powerful, non-destructive means to achieve this, offering a detailed fingerprint of the molecule's architecture.

This guide is structured to walk the reader through the essential spectroscopic workflows for the characterization of **4'-Nitro-p-toluenesulfonanilide**, explaining the causality behind experimental choices and providing a framework for the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the **4'-Nitro-p-toluenesulfonanilide** molecule.

Molecular Structure and Numbering

To facilitate the interpretation of the NMR spectra, the following numbering scheme will be used for the **4'-Nitro-p-toluenesulfonanilide** molecule.

Figure 1: Molecular structure and numbering of **4'-Nitro-p-toluenesulfonanilide**.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

- Weigh approximately 10-20 mg of the synthesized **4'-Nitro-p-toluenesulfonanilide**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$). $DMSO-d_6$ is often preferred for sulfonamides due to its ability to dissolve the sample and to observe the N-H proton.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: Approximately 16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: Approximately 240 ppm.
 - Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Based on the structure of **4'-Nitro-p-toluenesulfonanilide** and data from related compounds, the following proton signals are expected[1][2]:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	SO ₂ NH
~8.2	Doublet	2H	H-3'', H-5''
~7.8	Doublet	2H	H-2', H-6'
~7.4	Doublet	2H	H-2'', H-6''
~7.3	Doublet	2H	H-3', H-5'
~2.4	Singlet	3H	CH ₃

Interpretation:

- SO₂NH Proton: The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm), which can be confirmed by D₂O exchange.
- Nitro-substituted Aromatic Ring (Ring B): The protons on the nitro-substituted aniline ring (H-2'', H-3'', H-5'', H-6'') will exhibit an AA'BB' system. The strong electron-withdrawing effect of the nitro group will deshield the ortho protons (H-3'', H-5''), causing them to resonate at a lower field (~8.2 ppm) compared to the meta protons (H-2'', H-6'') (~7.4 ppm). Both signals will appear as doublets due to coupling with their respective neighboring protons.
- Tosyl Group Aromatic Ring (Ring A): The protons on the p-toluenesulfonyl ring (H-2', H-3', H-5', H-6') will also form an AA'BB' system. The protons ortho to the sulfonyl group (H-2', H-6') will be deshielded and appear at a lower field (~7.8 ppm) than the protons meta to the sulfonyl group (H-3', H-5') (~7.3 ppm).
- Methyl Protons: The methyl protons of the tosyl group will appear as a sharp singlet at an upfield chemical shift (~2.4 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~145	C-4'
~144	C-4"
~143	C-1"
~136	C-1'
~130	C-3', C-5'
~128	C-2', C-6'
~125	C-3", C-5"
~119	C-2", C-6"
~21	CH ₃

Interpretation:

- Quaternary Carbons: The carbon atoms attached to the sulfonyl group (C-1'), the nitro group (C-4''), the sulfonamide nitrogen (C-1''), and the methyl group (C-4') are quaternary and will typically have lower intensities. Their chemical shifts are influenced by the attached heteroatoms.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbons in the nitro-substituted ring will be at different chemical shifts compared to the tosyl ring carbons.
- Methyl Carbon: The methyl carbon will appear at a high field (~21 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4'-Nitro-p-toluenesulfonanilide** sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the crystal thoroughly after the measurement.

IR Spectral Data and Interpretation

The IR spectrum of **4'-Nitro-p-toluenesulfonanilide** is expected to show characteristic absorption bands for its key functional groups[3][4][5].

Wavenumber (cm^{-1})	Vibration
~3250	N-H stretch (sulfonamide)
~1520 and ~1350	Asymmetric and symmetric NO_2 stretch
~1340 and ~1160	Asymmetric and symmetric SO_2 stretch
~1600, ~1500	C=C aromatic ring stretch
~900	S-N stretch

Interpretation:

- N-H Stretch: A prominent absorption band around 3250 cm^{-1} is characteristic of the N-H stretching vibration of the sulfonamide group.

- **Nitro Group Stretches:** The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric ($\sim 1520 \text{ cm}^{-1}$) and symmetric ($\sim 1350 \text{ cm}^{-1}$) stretching vibrations.
- **Sulfonyl Group Stretches:** The sulfonyl group also gives rise to two strong absorption bands for its asymmetric ($\sim 1340 \text{ cm}^{-1}$) and symmetric ($\sim 1160 \text{ cm}^{-1}$) stretching vibrations.
- **Aromatic C=C Stretches:** Absorptions in the $1600\text{-}1500 \text{ cm}^{-1}$ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.
- **S-N Stretch:** A band around 900 cm^{-1} can be attributed to the stretching vibration of the sulfur-nitrogen bond.

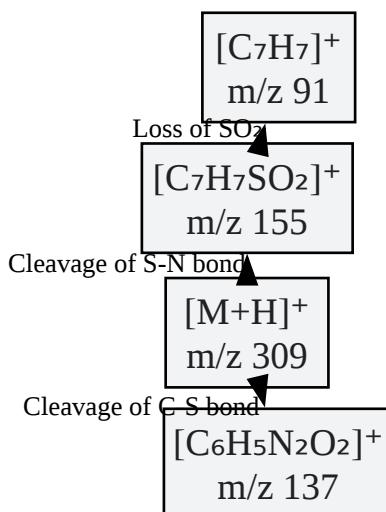
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for analyzing polar molecules like **4'-Nitro-p-toluenesulfonanilide**.

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., $1 \mu\text{g/mL}$).
- Infuse the sample solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization efficiency.


Mass Spectral Data and Interpretation

The expected molecular weight of **4'-Nitro-p-toluenesulfonanilide** ($\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4\text{S}$) is 308.05 g/mol .

Expected Ions:

- Positive Ion Mode: The protonated molecule $[M+H]^+$ at m/z 309.06. Adducts with sodium $[M+Na]^+$ at m/z 331.04 or potassium $[M+K]^+$ at m/z 347.01 may also be observed.
- Negative Ion Mode: The deprotonated molecule $[M-H]^-$ at m/z 307.04.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation pathway for **4'-Nitro-p-toluenesulfonanilide** in positive ion mode.

- m/z 155: This fragment corresponds to the tosyl cation $[CH_3C_6H_4SO_2]^+$, formed by the cleavage of the S-N bond.
- m/z 137: This fragment corresponds to the protonated 4-nitroaniline cation, resulting from the cleavage of the C-S bond.
- m/z 91: The tropylium ion $[C_7H_7]^+$ is a common fragment from the tosyl group after the loss of SO_2 .

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **4'-Nitro-p-toluenesulfonanilide**. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related sulfonamide compounds, ensuring the integrity and quality of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. P-TOLUENESULFONANILIDE(68-34-8) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of 4'-Nitro-p-toluenesulfonanilide (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585540#spectroscopic-data-of-4-nitro-p-toluenesulfonanilide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com